molecular formula C13H14N2O5S B8372542 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid

2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid

Cat. No.: B8372542
M. Wt: 310.33 g/mol
InChI Key: OBAFWLYRYIEGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid is a complex organic compound that features a pyrazine ring substituted with a toluene-4-sulfonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazine ring, followed by the introduction of the toluene-4-sulfonyl group through sulfonylation reactions. The final step often involves the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The sulfonyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be studied for their chemical properties and reactivity.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with biological molecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. The presence of the sulfonyl group and the pyrazine ring could confer biological activity, making it a potential lead compound for developing new medications.

Industry

In the industrial sector, this compound could be used in the production of materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid involves its interaction with molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Oxo-1-tosyl-1,2,3,4-tetrahydropyrazin-2-yl)acetic acid is unique due to its specific combination of functional groups and its structural configuration. The presence of both the sulfonyl group and the acetic acid moiety in the same molecule provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonyl-2-oxo-1,3-dihydropyrazin-3-yl]acetic acid

InChI

InChI=1S/C13H14N2O5S/c1-9-2-4-10(5-3-9)21(19,20)15-7-6-14-13(18)11(15)8-12(16)17/h2-7,11H,8H2,1H3,(H,14,18)(H,16,17)

InChI Key

OBAFWLYRYIEGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CNC(=O)C2CC(=O)O

Origin of Product

United States

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